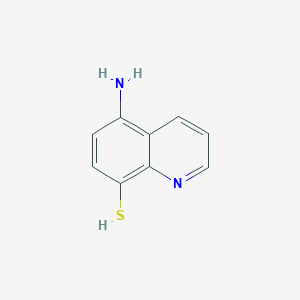

5-Aminoquinoline-8-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50825-75-7 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

5-aminoquinoline-8-thiol |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 |

InChI Key |

DDJGBTRFBDNVIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminoquinoline 8 Thiol and Its Precursors

Strategies for Regioselective Functionalization of the Quinoline (B57606) Core

The quinoline ring system exhibits a complex reactivity pattern, and the regioselective introduction of substituents is a key challenge in the synthesis of specifically substituted derivatives like 5-Aminoquinoline-8-thiol. The electronic nature of the quinoline nucleus, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being electron-rich, dictates the preferred sites of electrophilic and nucleophilic attack.

The introduction of an amino group at the C-5 position of the quinoline ring is typically achieved through the nitration of an appropriate quinoline precursor, followed by the reduction of the resulting nitro group.

A common starting material for this functionalization is 8-hydroxyquinoline. The nitration of 8-hydroxyquinoline can be accomplished using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction preferentially occurs at the C-5 and C-7 positions of the electron-rich benzene ring. By controlling the reaction conditions, it is possible to favor the formation of 5-nitro-8-hydroxyquinoline.

Once the nitro group is in place, it can be reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation. For instance, the reduction of 5-nitro-8-hydroxyquinoline to 5-amino-8-hydroxyquinoline can be effectively carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrazine hydrate google.com. The reaction proceeds by adding 5-nitro-8-hydroxyquinoline to isopropanol as a solvent, followed by the addition of the Pd/C catalyst and heating. An aqueous solution of hydrazine hydrate is then added to the mixture, which is refluxed to complete the reduction google.com.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Nitration of 8-hydroxyquinoline | HNO₃, H₂SO₄ | 5-Nitro-8-hydroxyquinoline | Not specified | researchgate.net |

| Reduction of 5-nitro-8-hydroxyquinoline | 5% Pd/C, Hydrazine hydrate, Isopropanol, Reflux | 5-Amino-8-hydroxyquinoline | High | google.com |

The introduction of a thiol group at the C-8 position of the quinoline nucleus can be approached through several synthetic strategies. A prevalent method involves the conversion of the readily available 8-hydroxyquinoline.

One established route to 8-mercaptoquinoline (B1208045) involves the preparation of quinoline-8-sulfonyl chloride, which is then reduced to the thiol. This reduction can be achieved using reagents such as stannous chloride or triphenylphosphine.

Another powerful method for the conversion of a hydroxyl group to a thiol is the Newman-Kwart rearrangement. This multi-step process begins with the reaction of the phenol (8-hydroxyquinoline derivative) with a dialkylthiocarbamoyl chloride in the presence of a base to form an O-aryl dialkylthiocarbamate. This intermediate is then heated, typically at high temperatures, to induce a thermal rearrangement to the S-aryl dialkylthiocarbamate. Finally, hydrolysis of the thiolcarbamate, usually under basic conditions, yields the desired thiol. While this specific sequence for a 5-amino-8-hydroxyquinoline derivative is not explicitly detailed in the provided search results, the individual steps are standard synthetic transformations.

A direct sulfonation of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride nih.gov. However, this introduces the sulfonyl group at the C-5 position, which upon reduction would lead to a 5-thiol, not the desired 8-thiol.

Multi-Step Synthetic Routes and Reaction Pathways

The synthesis of this compound is best accomplished through a multi-step pathway that sequentially introduces the required functional groups onto the quinoline scaffold.

A logical and convergent synthetic route to this compound commences with a readily available precursor, 8-hydroxyquinoline. The synthesis can be envisioned as a three-step process:

Nitration: The regioselective nitration of 8-hydroxyquinoline at the C-5 position to yield 5-nitro-8-hydroxyquinoline researchgate.net.

Reduction: The subsequent reduction of the nitro group to an amino group to afford 5-amino-8-hydroxyquinoline google.com.

Thiolation: The conversion of the 8-hydroxyl group to the 8-thiol group. This can be achieved via the Newman-Kwart rearrangement as described in the previous section.

An alternative approach would involve starting with a precursor that already contains the thiol or a protected thiol at the C-8 position. For example, one could start with 8-mercaptoquinoline and then attempt the regioselective introduction of a nitro group at the C-5 position, followed by reduction. However, the presence of the thiol group, which is sensitive to oxidation, could complicate the nitration step.

A plausible synthetic scheme is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 8-Hydroxyquinoline | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-Nitro-8-hydroxyquinoline |

| 2 | 5-Nitro-8-hydroxyquinoline | Reducing agent (e.g., Pd/C, hydrazine hydrate) | 5-Amino-8-hydroxyquinoline |

| 3a | 5-Amino-8-hydroxyquinoline | 1. Dialkylthiocarbamoyl chloride, base; 2. Heat (Newman-Kwart Rearrangement); 3. Hydrolysis | This compound |

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. While not a direct method for the synthesis of the primary amine of this compound, these methods are highly relevant for the synthesis of N-substituted derivatives, which can be important for modulating the compound's properties or for serving as advanced intermediates.

For instance, a related study describes the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines via a Hartwig-Buchwald amination reaction. This approach involves the coupling of an amine with an aryl halide. In the context of synthesizing derivatives of this compound, one could envision a scenario where a 5-halo-8-(protected thiol)quinoline is coupled with an amine or an ammonia surrogate. However, the direct amination with ammonia can be challenging.

Recent advances in synthetic methodology have introduced photocatalysis as a mild and efficient tool for regioselective C-H functionalization. A notable example is the visible-light-photocatalyzed C-5 nitration of 8-aminoquinoline (B160924) amides mdpi.com. In this method, the amide group at the 8-amino position acts as a directing group, facilitating the introduction of a nitro group specifically at the C-5 position under mild conditions.

This reaction typically employs a copper salt as a catalyst and a photosensitizer that absorbs visible light. The process is believed to involve the formation of a chelated complex between the 8-aminoquinoline amide and the copper salt, which then undergoes a photocatalytic cycle to achieve the C-5 nitration. This modern approach offers an alternative to classical nitration methods that often require harsh acidic conditions. Following the photocatalytic nitration, the nitro group can be reduced to the desired amino group.

| Reaction | Substrate | Reagents and Conditions | Product | Key Feature | Reference |

| C-5 Nitration | 8-Aminoquinoline amides | Cu(NO₃)₂·3H₂O, Acid Red 94, K₂S₂O₈, visible light | 5-Nitro-8-aminoquinoline amides | Mild conditions, high regioselectivity | mdpi.com |

Green Chemistry Principles in Synthesis of Quinoline Derivatives

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency researchgate.netjetir.org.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoline derivatives, offering several advantages over conventional heating methods. benthamdirect.comnih.govtandfonline.com This technique often leads to significantly shorter reaction times, increased product yields, and enhanced selectivity benthamdirect.comnih.gov. Microwave-assisted synthesis can be applied to various reactions in quinoline synthesis, including cyclization and condensation steps nih.govacs.orgunf.edu. For instance, the Skraup synthesis of 7-amino-8-methylquinoline has been shown to have a dramatically reduced reaction time when performed under microwave irradiation, although the yield was not significantly improved nih.gov. The use of solid supports or solvent-free conditions in conjunction with microwave heating further enhances the green credentials of these synthetic protocols nih.gov.

| Reaction Type | Key Advantages of Microwave Synthesis | Example |

|---|---|---|

| Skraup Synthesis | Reduced reaction time | Synthesis of 7-amino-8-methylquinoline |

| Friedländer Condensation | Increased yields, shorter reaction times | Clay-catalyzed synthesis of quinolines |

| Multi-component Reactions | Efficiency, one-pot procedure | Synthesis of dihydropyridopyrimidines |

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic compounds (VOCs) as solvents in chemical reactions. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive for sustainable synthesis nih.govmdpi.com. In the context of quinoline synthesis, ionic liquids have been successfully employed as reaction media, and in some cases as catalysts, for reactions such as the Friedländer annulation mdpi.comacs.org. For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) has been identified as an effective ionic liquid for the heteroannulation reaction to produce substituted quinolines under mild, catalyst-free conditions acs.org. The use of ionic liquids can also influence the regioselectivity of reactions, as seen in the Friedländer reaction with unsymmetrical ketones, which exclusively yielded 2,3-dialkylquinolines acs.org.

| Ionic Liquid | Application in Quinoline Synthesis | Key Finding |

|---|---|---|

| 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) | Friedländer heteroannulation | Effective medium for catalyst-free synthesis |

| [hmim]PF6 | Meyer-Schuster rearrangement | Superior yield and recyclability |

Greener Reduction Methods for Nitro Groups:

The reduction of a nitro group to an amine is a crucial step in the proposed synthesis of this compound. Traditional methods often employ stoichiometric reducing agents that generate significant waste. Green chemistry approaches focus on catalytic methods, particularly catalytic transfer hydrogenation and reductions using safer, more environmentally benign reagents.

Hydrazine hydrate, supported on alumina and in the presence of iron catalysts, has been used for the efficient reduction of aromatic nitro compounds under solvent-free microwave conditions researchgate.net. Another green approach involves the use of zinc dust in a CO2/H2O system for the selective reduction of nitroarenes under mild conditions davidpublisher.com. These methods avoid the use of harsh reagents and minimize waste generation.

| Reagent/System | Reaction Conditions | Advantages |

|---|---|---|

| Hydrazine hydrate/Alumina/Fe catalyst | Solvent-free, microwave irradiation | High yields, reduced waste |

| Zn/CO2/H2O | Mild conditions | Environmentally benign |

Coordination Chemistry and Ligand Properties of 5 Aminoquinoline 8 Thiol

Ligand Design and Potential Coordination Modes

The design of 5-Aminoquinoline-8-thiol as a ligand is predicated on the robust chelating ability of the 8-substituted quinoline (B57606) scaffold. The specific placement of donor atoms allows for the formation of stable, cyclic structures with a central metal ion.

This compound possesses three potential donor atoms: the quinoline ring nitrogen (Nquinoline), the amino group nitrogen (Namino), and the thiol sulfur (Sthiol). However, its primary and most stable coordination mode is as a bidentate ligand. wikipedia.org Chelation typically occurs through the quinoline nitrogen and the deprotonated thiol sulfur, forming a highly stable five-membered chelate ring with the metal center. This (N, S) donor set is characteristic of the parent compound, 8-mercaptoquinoline (B1208045), which is a well-established chelating agent. wikipedia.org

The amino group at the 5-position is generally not involved in direct chelation to the same metal center simultaneously with the Nquinoline and Sthiol atoms due to steric constraints. Its role is primarily electronic, modifying the ligand's properties, although it could potentially bridge to a second metal center in polynuclear complexes.

The positions of the functional groups on the quinoline ring are critical to the ligand's chelating properties. The 1,8-disposition of the quinoline nitrogen and the thiol sulfur is ideal for forming a stable five-membered ring, which is entropically favored.

The introduction of an amino group (-NH₂) at the 5-position significantly influences the electronic properties of the ligand. The amino group is a strong electron-donating group by resonance. This effect increases the electron density across the entire quinoline ring system, which in turn enhances the basicity (Lewis base character) of both the quinoline nitrogen and the thiol sulfur donor atoms. This increased electron-donating ability is expected to lead to the formation of stronger, more stable coordination bonds with metal ions compared to complexes of the unsubstituted 8-mercaptoquinoline.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated, anionic ligand, depending on the reaction conditions (such as pH) and the metal ion's nature.

Quinoline-based ligands with (N,S) and (N,N) donor sets readily form stable complexes with a range of transition metals.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. With a bidentate ligand like this compound (represented as L), it is expected to form complexes such as [ZnL₂], where two deprotonated ligands coordinate to the zinc center, resulting in a distorted tetrahedral geometry. acs.orgresearchgate.net

Platinum(II) and Palladium(II) Complexes: As d⁸ metal ions, Platinum(II) and Palladium(II) have a strong preference for square planar geometry. They are expected to form highly stable, neutral complexes with the formula [ML₂], such as [Pt(C₉H₇N₂S)₂] or [Pd(C₉H₇N₂S)₂]. researchgate.netnih.gov These complexes are often deeply colored. Research on related quinolinylaminophosphonates with Palladium(II) has shown that the coordination can occur in either a cis or trans fashion, depending on the ligand's specific structure. nih.gov

Copper(II) Complexes: Copper(II) (d⁹) complexes are known for their structural diversity and can adopt square planar, tetrahedral, or distorted octahedral geometries. With quinoline-based ligands, Copper(II) forms complexes that exhibit significant biological activity. nih.govnih.govacs.org A common stoichiometry would be [CuL₂], likely with a distorted square planar geometry due to the Jahn-Teller effect.

Below is a table summarizing the expected coordination geometries for these metal complexes based on known structures of analogous 8-mercaptoquinoline and 8-aminoquinoline (B160924) complexes.

| Metal Ion | Typical Coordination Number | Expected Geometry | Example Complex Formula |

|---|---|---|---|

| Zinc(II) | 4 | Tetrahedral | [Zn(C₉H₇N₂S)₂] |

| Platinum(II) | 4 | Square Planar | [Pt(C₉H₇N₂S)₂] |

| Copper(II) | 4 | Distorted Square Planar | [Cu(C₉H₇N₂S)₂] |

| Palladium(II) | 4 | Square Planar | [Pd(C₉H₇N₂S)₂] |

While mononuclear complexes are most common, the thiol group's ability to act as a bridging ligand can facilitate the formation of polynuclear species. The sulfur atom of the deprotonated thiolate has multiple lone pairs of electrons, allowing it to bond to two or more metal centers simultaneously (μ₂-S or μ₃-S bridging). This bridging capability can lead to the self-assembly of dinuclear or trinuclear complexes, especially under specific stoichiometric conditions or with metal ions that favor such structures, like platinum(II). rsc.org The formation of these higher nuclearity species is influenced by factors such as the metal-to-ligand ratio, solvent, and the presence of ancillary ligands.

A key feature of this compound in coordination chemistry is its ability to act as either a neutral or an anionic ligand.

Neutral Ligand: In strongly acidic conditions, the thiol group (-SH) can remain protonated and coordinate to a metal center as a neutral, two-electron donor. The resulting complex would carry a positive charge inherited from the metal ion.

Anionic Ligand: More commonly, the thiol proton is acidic and is easily lost upon coordination, especially in neutral or basic media. This deprotonation results in a thiolate (-S⁻) group, which acts as an anionic, bidentate (N,S⁻) chelating ligand. This is the predominant mode of coordination for forming stable, neutral complexes with divalent metal ions like [ML₂]. unica.it

The formation of a neutral complex from a divalent metal ion and two singly deprotonated ligands can be represented by the following general equation:

M²⁺ + 2 C₉H₈N₂SH → [M(C₉H₇N₂S)₂] + 2 H⁺

This dual behavior allows for fine-tuning the charge and solubility of the resulting metal complexes by controlling the pH of the reaction medium.

Crystal Engineering and Supramolecular Interactions in Coordination Compounds

The arrangement of molecules in a crystal lattice, known as crystal engineering, is significantly governed by non-covalent interactions. In the context of coordination compounds of this compound, these interactions would play a crucial role in the formation of higher-order structures. The amino and thiol groups, in addition to the quinoline nitrogen, provide potential sites for hydrogen bonding and other weak interactions, which are fundamental to the design of novel supramolecular assemblies.

X-ray Crystallographic Studies of Metal-Ligand Architectures

For related quinoline-based ligands, X-ray crystallography has revealed a diverse range of coordination modes and geometries. It is anticipated that this compound would act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, forming a stable five-membered chelate ring. The specific details of the crystal system, space group, and unit cell dimensions for its metal complexes remain a subject for future research.

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be expected from an X-ray crystallographic study. No published data for a this compound metal complex has been found to populate this table.

Investigation of Non-Covalent Interactions (e.g., N···Zn/H···N, C–H···N)

The supramolecular structure of coordination compounds is significantly influenced by a network of non-covalent interactions. For complexes involving this compound, the amino group (-NH₂) at the 5-position would be a prime candidate for participating in hydrogen bonding, acting as a hydrogen bond donor. The quinoline ring itself can engage in π-π stacking interactions, further stabilizing the crystal packing.

Table 2: Potential Non-Covalent Interactions in a Hypothetical Metal Complex of this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···N | ~2.9 - 3.2 | ~150 - 170 |

| Hydrogen Bond | C-H···N | ~3.2 - 3.5 | ~140 - 160 |

| π-π Stacking | Quinoline Ring centroid to centroid | ~3.5 - 3.8 | - |

Note: This table presents potential non-covalent interactions and their typical geometric parameters based on studies of similar compounds. Specific data for this compound complexes is not available.

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within 5-Aminoquinoline-8-thiol and its metal complexes.

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its key functional groups. The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net The thiol (-SH) group is characterized by a weak stretching band that usually appears around 2550 cm⁻¹. mdpi.com The C=N stretching vibration within the quinoline (B57606) ring system is observed in the 1620-1580 cm⁻¹ range. scirp.orgresearchgate.net A comprehensive analysis of these characteristic vibrations confirms the presence of the respective functional groups within the molecular structure.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| S-H (Thiol) | Stretch | ~2550 |

| C=N (Quinoline Ring) | Stretch | 1620 - 1580 |

When this compound acts as a ligand to form a metal complex, significant changes are observed in its vibrational spectrum. The coordination with a metal ion typically occurs through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This coordination is evidenced by shifts in the characteristic vibrational frequencies. For instance, the C=N stretching band may shift to a lower frequency upon complexation, indicating a weakening of the C=N bond due to electron donation to the metal center. scirp.orgresearchgate.net Furthermore, new bands may appear in the far-infrared region (typically below 600 cm⁻¹), which can be attributed to the formation of new metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. scirp.org These spectral changes serve as definitive signatures for ligand-metal coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the precise determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the proton of the thiol group. The chemical shifts of the aromatic protons are typically found in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com The amino group protons may appear as a broad signal, while the thiol proton signal is also characteristically observed.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring resonate in the aromatic region (typically 110-155 ppm). muni.cz The specific chemical shifts are influenced by the electronic effects of the amino and thiol substituents. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical chemical shifts, which often show good agreement with experimental data for related compounds like 5-aminoquinoline. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (¹H) | 7.0 - 9.0 |

| Amino Protons (¹H) | Variable, often broad |

| Thiol Proton (¹H) | Variable |

| Aromatic Carbons (¹³C) | 110 - 155 |

Upon chelation with a metal ion, significant changes in the NMR spectrum of this compound are observed. The coordination of the metal to the nitrogen and sulfur atoms alters the electron distribution within the ligand, leading to changes in the chemical shifts of nearby protons and carbons. Protons on the quinoline ring, particularly those adjacent to the coordination sites (e.g., at positions 7 and 2), often experience a downfield shift due to the deshielding effect of the metal ion. nih.govmdpi.com Monitoring these changes in chemical shifts provides valuable information about the binding sites and the stoichiometry of the metal-ligand complex in solution. rsc.org In some cases involving paramagnetic metal ions, significant line broadening of NMR signals can occur, which can also be indicative of complex formation. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within this compound. The spectrum is characterized by absorption bands that correspond to π→π* and n→π* transitions within the quinoline aromatic system and the non-bonding electrons of the amino and thiol groups. nih.gov The positions and intensities of these bands provide a fingerprint of the molecule's electronic structure.

Upon complexation with a metal ion, the UV-Vis spectrum of this compound typically undergoes noticeable changes. The formation of a metal complex can lead to shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). mdpi.com These shifts arise from the alteration of the ligand's electronic energy levels upon coordination. The appearance of new absorption bands, often referred to as charge-transfer bands (ligand-to-metal or metal-to-ligand), can also be observed. mdpi.com These spectral changes are frequently used to study the formation and stoichiometry of metal complexes in solution. mdpi.com

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of quinoline derivatives, including this compound, are characterized by transitions within the aromatic system. The spectra of 5,7-dibromo-8-hydroxy quinoline, a related compound, have been analyzed in various solvents to understand these electronic transitions. researchgate.net The observed transitions are identified as 1A′ → 1A′ under C_s symmetry, which corresponds to the 1B_su ← 1A_g transition in molecules with higher symmetry. researchgate.net

For amino-substituted quinolines, the electronic transitions are influenced by the position and nature of the substituent. In 5-aminoquinoline, the amino group acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) states. The lowest-energy bright state is often a π → π* transition with charge-transfer character, where electron density shifts from the amine group to the quinoline ring system. This charge-transfer nature is a key feature of its electronic properties.

The solvent environment can also play a significant role in the absorption characteristics. Polar solvents can stabilize the charge-transfer excited state, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, a blue shift (a shift to shorter wavelengths) can be observed for n → π* transitions in the presence of polar solvents due to the stabilization of the non-bonding electron pair in the ground state. libretexts.org

| Transition Type | Typical Molar Absorptivity (ε) | Effect of Polar Solvents |

| π → π | ~10,000 | Red Shift (to longer wavelengths) |

| n → π | < 2,000 | Blue Shift (to shorter wavelengths) |

Spectrophotometric Titrations for Metal-Ligand Binding Studies

Spectrophotometric titrations are a powerful method for investigating the binding of metal ions to ligands like this compound. This technique involves monitoring the changes in the UV-Vis absorption spectrum of the ligand as a metal ion solution is incrementally added. The formation of a metal-ligand complex often results in a new absorption band or a shift in the existing bands.

For instance, the chelation of copper ions by 8-aminoquinoline (B160924) derivatives has been studied using UV-Vis spectroscopy. nih.govmdpi.com The co-incubation of the compound with increasing concentrations of CuCl₂ can induce an isosbestic point in the absorption spectra, which is indicative of the formation of a Cu²⁺-compound complex. nih.govmdpi.com By analyzing the spectral changes, the stoichiometry of the metal-ligand complex can be determined. For several 8-aminoquinoline derivatives, a 2:1 ligand-to-metal ratio has been observed. mdpi.com

This method is crucial for determining the binding affinity and stoichiometry of metal complexes, which is vital for understanding their potential applications in areas such as chelation therapy and catalysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, providing precise information about their molecular weight and structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. For this compound (C₉H₈N₂S), the exact mass is 176.04100 Da. chemsrc.com HRMS instruments, such as those utilizing electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can measure the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the unambiguous determination of its molecular formula. nih.govdrug-dev.com This capability is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₉H₈N₂S | 176.04100 |

In addition to providing molecular weight information, mass spectrometry can be used to elucidate the structure of a molecule through fragmentation analysis. By subjecting the molecular ion to fragmentation, a characteristic pattern of fragment ions is produced, which can be pieced together to deduce the original structure.

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound.

Cyclic voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of electroactive species. The cyclic voltammogram of the oxidation product of 5-aminoquinoline (OAQ) in a solution containing 0.1 M LiClO₄ shows an anodic peak at 1.116 V and two cathodic peaks at -0.743 V and -1.41 V at a scan rate of 100 mV/s. hacettepe.edu.tr The anodic peak is attributed to the oxidation of the amino groups to form radical cation species. hacettepe.edu.tr The linear relationship between the peak currents and the scan rate suggests a reversible and diffusion-controlled redox process. hacettepe.edu.tr

The redox properties of quinoline derivatives are highly dependent on the pH of the solution. chemrxiv.org For instance, the oxidation pathway of 8-aminoquinoline is strongly influenced by pH, while its reduction follows a single pathway. chemrxiv.org This highlights the importance of controlling the experimental conditions when studying the electrochemical behavior of these compounds. Fast-scan cyclic voltammetry (FSCV) is a variation of CV that utilizes very high scan rates (e.g., 1000 V/s) to study rapid electrochemical processes and detect transient species. nih.govrsc.org

Elucidation of Oxidation Pathways and Mechanisms

The oxidation of this compound is a complex process due to the presence of two primary oxidizable moieties: the aromatic amino group attached to the quinoline ring and the thiol group at the 8-position. The specific pathway and resulting products are highly dependent on the oxidant used and the reaction conditions. Research into the oxidation of this specific molecule is not extensively detailed in the public literature; however, the oxidation mechanisms can be elucidated by examining the behavior of its constituent functional parts, namely the 5-aminoquinoline core and the 8-thiol substituent. Two principal competing oxidation pathways are conceivable: oxidative polymerization of the quinoline ring and the formation of a disulfide from the thiol group.

Oxidative Polymerization of the Aromatic Ring

Studies on the chemical oxidation of 5-aminoquinoline (the parent compound lacking the thiol group) provide significant insight into one of the potential oxidation pathways. When 5-aminoquinoline is treated with a chemical oxidant such as ammonium persulfate in an acidic medium, it undergoes oxidative oligomerization or polymerization.

Spectral analyses of the resulting product, oligo(5-aminoquinoline), indicate a complex structure. The mechanism is believed to proceed through the formation of a radical cation. This radical can exist in several resonance forms, allowing for coupling to occur at various positions on the quinoline ring. Research suggests that the monomer units likely couple with each other at the C3, C6, and C8 positions. Furthermore, the formation of phenazine-like units within the polymer chain has been proposed based on spectral data. This pathway leads to the formation of high-molecular-weight, thermally stable oligomers.

Oxidation of the Thiol Group to Disulfide

A common and well-established oxidation pathway for thiol compounds (-SH) is their conversion to disulfide bridges (-S-S-). This reaction is a two-electron oxidation process where two thiol molecules are coupled, releasing two protons and two electrons. In the case of this compound, this would result in the formation of a dimer, 8,8'-dithiobis(5-aminoquinoline).

The general mechanism for this process is: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

This pathway is a predominant reaction for many aromatic and aliphatic thiols and can be initiated by a wide range of chemical and electrochemical methods. The electrochemical behavior of the related compound 8-mercaptoquinoline (B1208045) has been studied, and it is known to form a stable self-assembled monolayer on gold electrodes, a process intrinsically linked to the chemistry of the thiol group. While specific mechanistic studies on the disulfide formation of this compound are not detailed, this pathway represents a fundamental and highly probable oxidation route.

Competing Pathways and Mechanistic Synopsis

Mild Oxidants: It is plausible that mild oxidizing agents would selectively favor the formation of the disulfide dimer, as the thiol-to-disulfide conversion is often achieved under less harsh conditions than aromatic polymerization.

Strong Oxidants: Stronger oxidants, like those used for the polymerization of 5-aminoquinoline, could potentially induce both reactions. This could lead to a complex mixture of products, including the disulfide dimer, oligomers linked through the quinoline rings, or even a polymer where the disulfide linkage is incorporated into the main chain or as a cross-linking moiety.

Without specific experimental data from techniques like cyclic voltammetry or product analysis for the oxidation of this compound, the precise mechanism remains an area for further investigation. The electrochemical oxidation of 8-aminoquinoline has been shown to be highly dependent on pH, suggesting that the protonation state of both the amino and thiol groups in this compound would critically influence its redox behavior and the resulting oxidation products.

The following table summarizes the potential oxidation pathways based on the chemistry of the functional groups.

| Pathway | Oxidizable Group | Proposed Product | Reaction Type |

| 1 | 8-Thiol (-SH) | 8,8'-dithiobis(5-aminoquinoline) | Dimerization (Disulfide Formation) |

| 2 | 5-Aminoquinoline Ring | Oligo(this compound) | Oxidative Polymerization |

| 3 | Both Groups | Cross-linked Polymer | Mixed Polymerization/Dimerization |

Based on a thorough review of the available search results, there is no specific published theoretical or computational chemistry research focused solely on the compound “this compound” that aligns with the requested outline. While computational methods such as Density Functional Theory (DFT) for geometry optimization, Time-Dependent DFT (TD-DFT) for spectroscopic predictions, and molecular docking for binding affinity are well-established and have been applied to related quinoline derivatives, the specific data for this compound is not present in the provided sources.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified compound as per the restrictive outline provided. Information on related compounds cannot be substituted due to the explicit instructions to focus solely on this compound.

Theoretical and Computational Chemistry Studies

Binding Affinity and Interaction Energy Studies

Computational Assessment of Metal-Ligand Complexation Energies

No specific studies detailing the computational assessment of metal-ligand complexation energies for 5-Aminoquinoline-8-thiol were found. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the binding affinities and thermodynamic stability of complexes formed between the this compound ligand and various metal ions. This analysis would provide valuable insights into the chelating properties of the compound, highlighting which metal ions it preferentially binds to and the strength of these interactions.

Table 1: Hypothetical Data on Metal-Ligand Complexation Energies of this compound (Note: The following table is for illustrative purposes only, as no experimental or computational data was found.)

| Metal Ion | Complexation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Cu(II) | Data Not Available | Data Not Available |

| Zn(II) | Data Not Available | Data Not Available |

| Ni(II) | Data Not Available | Data Not Available |

Solvent Effects on Electronic and Photophysical Properties (e.g., Preferential Solvation)

There is a lack of specific research on the solvent effects on the electronic and photophysical properties of this compound, including studies on preferential solvation. Investigations in this area would typically use spectroscopic techniques (e.g., UV-Vis absorption and fluorescence spectroscopy) in a range of solvents with varying polarities, coupled with computational modeling. These studies would elucidate how the solvent environment influences the compound's absorption and emission spectra (solvatochromism), quantum yield, and fluorescence lifetime. Preferential solvation studies in binary solvent mixtures would reveal the composition of the local solvent shell around the molecule, providing a deeper understanding of solute-solvent interactions.

Table 2: Hypothetical Photophysical Data for this compound in Various Solvents (Note: The following table is for illustrative purposes only, as no experimental or computational data was found.)

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

Advanced Applications and Functional Materials Development

Chemo/Fluorescence Sensing Applications

The inherent photophysical properties of the quinoline (B57606) ring system make it an excellent platform for designing chemosensors. Derivatives of 8-aminoquinoline (B160924) and 8-mercaptoquinoline (B1208045) are particularly effective in detecting metal ions through changes in their fluorescence or colorimetric properties.

The design of selective metal ion probes based on the quinoline scaffold hinges on creating a specific coordination environment that preferentially binds to a target metal ion. The 8-aminoquinoline and 8-mercaptoquinoline moieties are common and effective chelators for ions like Zn²⁺ nih.govresearchgate.net.

Key design principles include:

Chelation and Binding Pocket: The nitrogen atom of the quinoline ring and the nitrogen or sulfur atom at the 8-position form a bidentate chelation site. This "pocket" is well-suited for coordinating with transition metal ions. The size and geometry of this pocket can be modified to enhance selectivity for specific ions nih.gov.

Fluorophore-Receptor Combination: The quinoline unit acts as the fluorophore (the signaling component), while the amino and thiol groups act as the receptor (the ion-binding component). The interaction between the receptor and the metal ion modulates the photophysical properties of the fluorophore nih.gov.

Structural Modification: Introducing different functional groups to the quinoline core can fine-tune the sensor's selectivity, sensitivity, and solubility. For instance, creating 8-amidoquinoline derivatives can improve water solubility and cell membrane permeability for biological applications researchgate.netmdpi.com. The stability of the resulting metal complexes is a crucial factor, with studies showing that the stability of 8-mercaptoquinolinate complexes can vary depending on the metal ion, following orders such as Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) nih.gov.

The table below summarizes examples of quinoline-based probes and their target ions.

| Probe Type | Target Ion(s) | Key Feature |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Good selectivity and biocompatibility for biological applications researchgate.net. |

| 8-Hydroxyquinoline Derivatives | Zn²⁺ | Common fluorogenic chelators for zinc ions nih.gov. |

| General Quinoline-Based Probes | Cu²⁺, Cd²⁺, Hg²⁺, Al³⁺, Cr³⁺, Fe³⁺ | The quinoline receptor can coordinate with a variety of metal cations nih.govnih.gov. |

| 8-Mercaptoquinoline Derivatives | Zn(II), Cd(II), Pb(II), Ni(II), Bi(III), Ag(I) | Forms stable complexes with various metal ions nih.gov. |

The detection of metal ions by quinoline-based sensors is governed by several key photophysical mechanisms that translate the binding event into a measurable optical signal core.ac.ukresearchgate.net.

Photoinduced Electron Transfer (PET): In the absence of a target metal ion, the fluorescence of the quinoline fluorophore is often "quenched." This occurs because the lone pair of electrons on the nitrogen or sulfur atom of the receptor can be transferred to the excited fluorophore, a process known as PET. This non-radiative de-excitation pathway prevents the emission of light. Upon binding a metal ion, the lone pair of electrons on the receptor is engaged in coordination, which inhibits the PET process. This blockage of the quenching pathway "turns on" the fluorescence, resulting in a significant increase in emission intensity nih.govresearchgate.net.

Chelation Enhanced Fluorescence (CHEF): CHEF is a general phenomenon where the fluorescence intensity of a molecule increases upon chelation with a metal ion. This enhancement is often a result of the rigidification of the molecular structure upon binding the metal. By restricting intramolecular rotations and vibrations, which are non-radiative decay pathways, the radiative emission (fluorescence) becomes more efficient. PET is one of the primary mechanisms underlying the CHEF effect in many quinoline-based sensors nih.gov.

Internal Charge Transfer (ICT): ICT involves a change in the electron density distribution within the molecule upon photoexcitation. The quinoline system can be designed with electron-donating and electron-accepting groups. The binding of a metal ion can significantly alter the energy of the ICT state. This can lead to a shift in the absorption or emission wavelength, enabling ratiometric or colorimetric detection nih.gov. In some designs, both PET and ICT effects contribute to the fluorometric sensing in the excited state nih.gov.

Catalytic Applications in Organic Transformations

The 8-aminoquinoline moiety is a powerful and versatile directing group in modern organic synthesis, enabling regioselective functionalization of otherwise unreactive C-H bonds.

The 8-aminoquinoline group has been extensively used as a bidentate directing group in transition-metal-catalyzed C-H bond activation scispace.comnih.gov. It is attached to a substrate, typically via an amide linkage, to direct a metal catalyst to a specific C-H bond, usually at the ortho position of an aromatic ring or a specific C(sp³)-H bond.

The mechanism involves:

Coordination: The nitrogen atoms of the quinoline ring and the amide group coordinate to a metal center (e.g., Palladium, Rhodium, Cobalt), forming a stable five- or six-membered cyclometalated intermediate nih.govresearchgate.net.

C-H Activation: This chelation brings the metal catalyst into close proximity to a specific C-H bond, facilitating its cleavage through mechanisms like concerted metalation-deprotonation (CMD).

Functionalization: The resulting metal-carbon bond can then react with a variety of coupling partners to form new C-C, C-N, or C-heteroatom bonds acs.orgmdpi.com.

Removal: A key advantage of the 8-aminoquinoline auxiliary is that it can often be readily removed after the reaction to yield the desired functionalized product, such as a carboxylic acid nih.govresearchgate.net.

This strategy has proven effective for a wide array of transformations, including arylation, alkenylation, and amination of C(sp²)-H and C(sp³)-H bonds nih.govacs.org.

The formation of C-N bonds is fundamental in organic chemistry, and transition-metal catalysis offers a powerful tool for these transformations researchgate.net. The 8-aminoquinoline directing group strategy is also applicable here. By directing a catalyst to a specific C-H bond, subsequent coupling with a nitrogen source can achieve regioselective C-N bond formation rsc.org.

An example is the nickel-catalyzed N,N-diarylation of 8-aminoquinoline itself. In this reaction, an inexpensive nickel catalyst is used to form sterically hindered triarylamines by coupling 8-aminoquinoline with aryl bromides nih.gov. This demonstrates the formation of multiple C-N bonds at the amino group, highlighting the utility of the quinoline scaffold in constructing complex nitrogen-containing molecules. Transition metal complexes, including those of gold, have also been employed to facilitate intramolecular C-N bond formation through thermal C-H bond activation nih.gov.

Building on the principles of directed C-H activation, the 8-aminoquinoline group can be used to direct the formation of C-S bonds. Nickel catalysis is particularly relevant for C-S bond formation due to the metal's cost-effectiveness and unique reactivity nih.gov.

In a directed ortho-thiolation reaction, the 8-aminoquinoline auxiliary would chelate to a nickel catalyst, positioning it to activate a C-H bond at the ortho-position of an attached arene. The resulting nickel-carbon bond would then react with a thiolating agent (a source of sulfur) to form the C-S bond, yielding an ortho-thiolated product. This process combines C-C bond activation and C-S bond formation. While the broader field of nickel-catalyzed thiolation of aryl compounds is established, the specific use of the 8-aminoquinoline directing group for this purpose leverages its proven ability to control regioselectivity in C-H functionalization reactions nih.gov.

Iron-Catalyzed Photoredox Transformations

Currently, there is a lack of specific research literature detailing the direct application of 5-Aminoquinoline-8-thiol in iron-catalyzed photoredox transformations.

Photophysical Materials and Optoelectronic Devices

Quinoline derivatives are of significant interest in the development of photophysical materials and optoelectronic devices due to their electronic properties and ability to form stable metal complexes. While direct studies on this compound are limited, research on analogous 5-amino-8-hydroxyquinoline and other 8-hydroxyquinoline derivatives provides insights into the potential emissive properties and applications of its metal complexes.

Emissive Properties of Metal Complexes and Derivatives

Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their luminescent properties. For instance, tris-(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material in organic light-emitting diodes (OLEDs). The introduction of substituents onto the 8-hydroxyquinoline ligand can modify the photophysical properties of the resulting metal complexes.

In a study of tris-(5-amino-8-hydroxyquinoline)aluminum complexes, it was found that the 5-amino substitution significantly influences the electronic energy levels. The electron-donating nature of the amino group raises the highest occupied molecular orbital (HOMO) energy levels of the complexes compared to the parent Alq3, while the lowest unoccupied molecular orbital (LUMO) levels remain largely unaffected. This alteration of the HOMO level directly impacts the emissive properties. However, these particular 5-amino substituted complexes were reported to exhibit extremely low emission properties compared to Alq3. researchgate.net

The fluorescence of metal chelates with 8-hydroxyquinoline-5-sulfonic acid has also been systematically studied, with many metal species forming intensely fluorescent complexes. osti.gov The optimal pH for fluorescence is typically between 5 and 8. osti.gov The environment also plays a crucial role, with fluorescence enhancement observed for many metal complexes in the presence of surfactants or in mixed solvent systems like water and dimethylformamide. osti.gov

While these findings are on 8-hydroxyquinoline derivatives, they suggest that metal complexes of this compound could also exhibit tunable photophysical properties, influenced by the choice of metal ion and the local chemical environment. The presence of the thiol group in place of the hydroxyl group would be expected to lead to different coordination chemistry and electronic properties, potentially resulting in unique emissive characteristics.

Applications as Charge Transporting Buffer Layers in Organic Solar Cells

Derivatives of 5-aminoquinoline have shown promise as charge transporting buffer layers in organic solar cells (OSCs). In inverted organic solar cells, buffer layers are crucial for efficient charge extraction at the electrode interfaces.

Tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been successfully employed as anode buffer layers. researchgate.net In the common bulk-heterojunction (BHJ) structure of poly(3-hexylthiophene) (P3HT) and rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM), an energy barrier can form between the HOMO level of the P3HT and that of the anode, hindering the extraction of photogenerated holes. The introduction of a buffer layer with a suitable HOMO level can mitigate this issue.

The 5-amino substitution in the tris-(5-amino-8-hydroxyquinoline)aluminum complexes raises their HOMO levels relative to the unsubstituted Alq3. researchgate.net This elevated HOMO level reduces the energy barrier for hole extraction from the photoactive layer to the anode, thereby improving the performance of the organic solar cell. researchgate.net Despite their low emission, these complexes performed effectively as charge transporting buffer layers. researchgate.net

The following table summarizes the electrochemical properties of some 5-amino substituted Alq3 derivatives used as buffer layers in organic solar cells. researchgate.net

| Derivative | HOMO [eV] | LUMO [eV] | Electrochemical Band Gap [eV] | Optical Band Gap [eV] |

| Al(5-pipq)3 | 4.87 | 2.33 | 2.54 | 2.89 |

| Al(5-pyrq)3 | 4.77 | 2.46 | 2.31 | 2.82 |

| Al(5-morq)3 | 5.04 | 2.48 | 2.56 | 2.96 |

Data sourced from a study on tris-(5-amino-8-hydroxyquinoline)aluminum complexes. researchgate.net

These results indicate that the strategic substitution of the quinoline ring can tune the electronic properties of the resulting materials, making them suitable for specific roles in optoelectronic devices. The thiol group in this compound offers an alternative coordination site to the hydroxyl group, which would influence the electronic structure and stability of the resulting buffer layer materials.

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The thiol group (-SH) is a key functional group in surface chemistry, known for its ability to form strong covalent bonds with noble metal surfaces, particularly gold. This property allows for the formation of highly ordered, self-assembled monolayers (SAMs), which can be used to modify the chemical and physical properties of surfaces.

Surface Modification using Thiol Derivatives

The thiol group in this compound provides a direct mechanism for anchoring the molecule to metal surfaces. Research on the related compound, 8-mercaptoquinoline (MQ), demonstrates the formation of very compact and stable SAMs on polycrystalline gold electrodes. researchgate.net These SAMs can persist for several days without degradation of their electrochemical properties. researchgate.net

The formation of SAMs with quinoline-based thiols can be used to selectively catalyze certain electrochemical reactions. For example, SAMs of 8-mercaptoquinoline have been shown to selectively catalyze the reduction of specific metal ions such as Ga³⁺, In³⁺, and Cr⁶⁺, while inhibiting the electrochemical reactions of other metal ions. researchgate.net Furthermore, these SAMs can also catalyze the oxidation of important biomolecules like NADH, uric acid, and ascorbic acid. researchgate.net

The ability to form robust SAMs and influence interfacial properties is also critical in the development of electronic devices. Thiol-functionalized SAMs have been used to modify the interfacial properties of perovskite solar cells, leading to highly efficient and stable devices. rsc.org

The presence of the 5-amino group in this compound, in addition to the thiol group, offers further possibilities for surface functionalization. The amino group could be used for subsequent chemical modifications or could influence the packing and electronic properties of the SAM.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Complex Architectures

Future research will likely focus on devising innovative and efficient synthetic routes to construct complex molecular architectures derived from 5-Aminoquinoline-8-thiol. While the synthesis of functionalized quinolines is a well-established field, the creation of intricate, multidimensional structures based on this specific scaffold remains a challenge. rsc.org Advanced synthetic methodologies, such as multicomponent reactions, could offer a streamlined approach to generate a diverse library of derivatives in a single step, enhancing atom economy and structural complexity. rsc.org

Furthermore, leveraging the distinct reactivity of the amino and thiol groups will be crucial. For instance, selective protection and deprotection strategies will enable site-specific modifications, allowing for the controlled assembly of supramolecular structures, polymers, and dendrimers. The development of novel catalytic systems for the functionalization of the quinoline (B57606) ring itself will also be instrumental in expanding the structural diversity of this compound derivatives. nih.gov The exploration of flow chemistry and automated synthesis platforms could accelerate the discovery of new compounds with tailored properties.

Exploration of New Metal Centers and Coordination Geometries

The presence of both a soft thiol donor and a harder amino donor, in addition to the nitrogen atom of the quinoline ring, makes this compound a versatile ligand for a wide range of metal ions across the periodic table. researchgate.net Future investigations are expected to move beyond common transition metals to explore complexation with lanthanides, actinides, and main group elements. The coordination chemistry of a tripodal tris-8-aminoquinoline ligand has already demonstrated the potential for forming complexes with varying coordination numbers and geometries, including six-coordinate octahedral and seven-coordinate structures, depending on the metal ion. researchgate.net

The unique steric and electronic properties of this compound could lead to the formation of unconventional coordination geometries. researchgate.net For example, the ligand's flexibility might allow for the stabilization of metal centers in unusual oxidation states or facilitate the assembly of polynuclear clusters with interesting magnetic or catalytic properties. A systematic study of the coordination behavior with a diverse array of metal precursors will be essential to unlock the full potential of this ligand in creating novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with unique photophysical or electronic properties. researchgate.net

Integration with Advanced Computational Modeling and Machine Learning for Material Design

The integration of computational tools will be paramount in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, stability, and spectroscopic properties of both the ligand and its metal complexes. nih.govresearchgate.net This theoretical insight can guide synthetic efforts by identifying promising candidates for specific applications.

Moreover, the burgeoning field of machine learning (ML) offers powerful tools for high-throughput screening and property prediction. nih.gov ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound derivatives and their metal complexes. doaj.orgyoutube.com This data-driven approach can significantly reduce the time and resources required for materials discovery by prioritizing the most promising candidates for synthesis and experimental validation. nih.govslideshare.net The development of robust ML models could enable the "inverse design" of materials, where desired properties are specified first, and the model predicts the chemical structure most likely to exhibit those properties. youtube.com

Development of Multi-Functional Systems with Tunable Properties

A significant area of future research will be the development of multi-functional systems based on this compound with tunable properties. The ability to independently modify the amino and thiol groups, as well as the quinoline core, provides a high degree of control over the final properties of the material. For instance, the introduction of chromophores or fluorophores could lead to the development of novel chemosensors with high selectivity and sensitivity for specific metal ions or anions. researchgate.net

The electronic properties of the quinoline scaffold can be fine-tuned through the strategic placement of electron-donating or electron-withdrawing substituents, which in turn would influence the optical and redox properties of the resulting metal complexes. nih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. researchgate.net Furthermore, the incorporation of bioactive moieties could lead to the development of theranostic agents that combine diagnostic and therapeutic functions in a single molecule. The inherent antioxidant potential of some quinoline derivatives could also be harnessed in the design of novel materials for biomedical applications. mdpi.com

Below is a table summarizing potential research directions and their anticipated impact:

| Research Direction | Key Methodologies | Potential Impact |

| Novel Synthetic Strategies | Multicomponent reactions, flow chemistry, site-selective functionalization | Rapid generation of diverse and complex molecular architectures. |

| New Metal Centers and Geometries | Coordination chemistry with a wide range of metals (lanthanides, main group elements) | Discovery of complexes with unique magnetic, catalytic, and photophysical properties. |

| Computational Modeling & ML | Density Functional Theory (DFT), machine learning (ML) for inverse design | Accelerated discovery of materials with tailored properties for specific applications. |

| Multi-Functional Systems | Molecular engineering, conjugation with functional moieties | Development of advanced materials for sensing, optoelectronics, and theranostics. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.